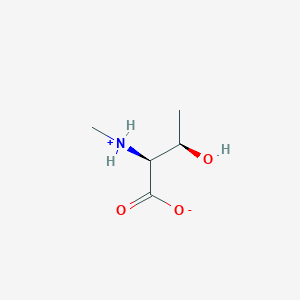
(2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological systems, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Applications De Recherche Scientifique
(2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to produce new compounds with desired properties. Its unique structure allows for the exploration of novel chemical pathways and the development of innovative materials.
Biology: In biological research, this compound is studied for its interactions with biological molecules and systems. It is used to investigate cellular processes, enzyme activities, and metabolic pathways, providing insights into the fundamental mechanisms of life.
Medicine: In medicine, this compound has potential therapeutic applications due to its specific interactions with biological targets. It is studied for its effects on disease pathways and its potential as a drug candidate for various medical conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds: (2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique interactions it has with biological systems. These interactions make it a valuable compound for research and application in various fields, offering distinct advantages over other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research Its unique properties and interactions with biological systems make it a subject of interest in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
(2S,3R)-3-hydroxy-2-(methylazaniumyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAIIPMIAFGKSI-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)[O-])[NH2+]C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])[NH2+]C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

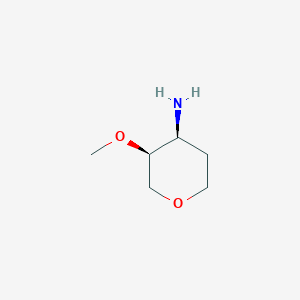
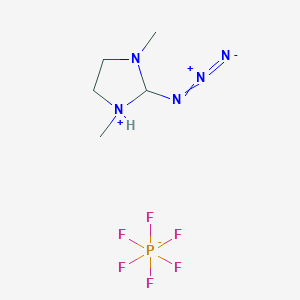
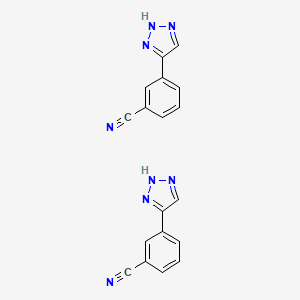
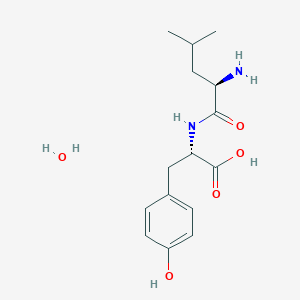
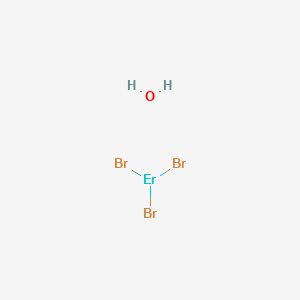

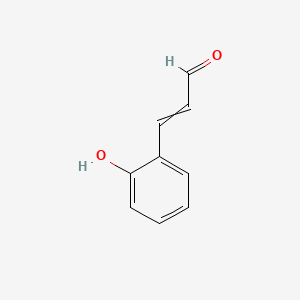
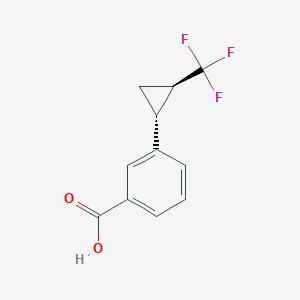
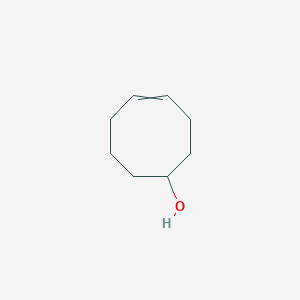
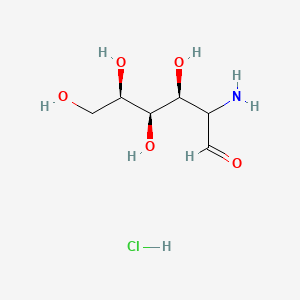
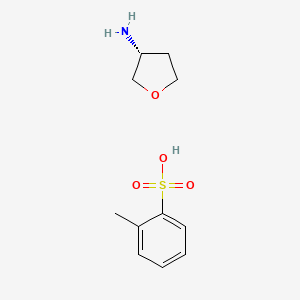
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B7950053.png)
![tert-butyl N-[1-(2,3-dihydro-1H-inden-2-ylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B7950057.png)
